Positional Isomer Advantage: 5-Cyano vs. 4-Cyano Indole in LSD1 Inhibitor Scaffolds
The 5-cyano substitution is critical for LSD1 inhibitory activity, whereas the 4-cyano regioisomer lacks patent precedence in this target class. Patent US10604502 establishes the 5-cyanoindole core as essential for compounds demonstrating IC50 values as low as 16 nM against LSD1 in FL-LSD1 LC-MS assays [1]. The 4-cyano isomer (2-(4-cyano-1H-indol-1-yl)acetamide) is not disclosed in this patent series and lacks documented LSD1 inhibition data [2]. The cyano group at the C5 position engages a specific FAD-binding pocket interaction that cannot be replicated by alternative substitution patterns [3]. This positional specificity dictates that researchers pursuing LSD1 inhibitor synthesis must procure the 5-cyano variant; the 4-cyano isomer represents an invalid starting material for this validated scaffold.
| Evidence Dimension | Positional substitution requirement for LSD1 inhibitory activity |
|---|---|
| Target Compound Data | 5-Cyano substitution on indole-1-acetamide scaffold (disclosed in patent formula I) |
| Comparator Or Baseline | 4-Cyano substitution on indole-1-acetamide scaffold (2-(4-cyano-1H-indol-1-yl)acetamide) |
| Quantified Difference | 5-Cyano isomer: integral to LSD1 inhibitor pharmacophore (IC50 = 16 nM for representative lead compound). 4-Cyano isomer: Not disclosed in LSD1 patent claims; no LSD1 activity data available. |
| Conditions | LSD1 inhibitory activity evaluation context per U.S. Patent US10604502 |
Why This Matters
Procurement of the incorrect 4-cyano positional isomer yields a compound incapable of supporting the synthesis of patent-validated LSD1 inhibitors.
- [1] BindingDB. (2020). Ki Summary: BDBM439044 binding to Lysine-specific histone demethylase 1A (LSD1) with IC50 of 16 nM. View Source
- [2] Du-Cuny, L., Xiao, Q., Xun, G., & Zheng, Q. (2020). Substituted 5-cyanoindole compounds and uses thereof. U.S. Patent No. US10604502. View Source
- [3] ACS Medicinal Chemistry Letters. (2017). Patent Highlight: Cyano-Substituted Indole Compounds and Uses Thereof as LSD1 Inhibitors. ACS Med. Chem. Lett., 8(11), 1134-1135. View Source
